2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide, also known as NS-304, is a synthetic compound that acts as a potent and selective agonist for the prostacyclin receptor (IP receptor). This compound has been developed to address the limitations of existing prostacyclin analogs, which often have short half-lives and limited clinical applications. NS-304 is notable for its long-acting effects, making it a promising candidate for treating various vascular disorders, particularly pulmonary arterial hypertension and arteriosclerosis obliterans .
Source: The compound was synthesized to enhance the pharmacological properties of prostacyclin analogs by increasing their duration of action in vivo. It is derived from a diphenylpyrazine structure, which is known for its biological activity.
Classification: 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide is classified as a synthetic organic compound and falls under the category of pharmacological agents targeting vascular disorders.
The synthesis of 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide involves several key steps. The synthesis begins with the preparation of 4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]-1-butanol. This intermediate undergoes further reactions to introduce the acetamide group.
The yield of this compound can vary depending on the specific conditions and reagents used during synthesis .
The molecular formula of 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide is , with a molecular weight of 496.62 g/mol.
This complex structure contributes to its biological activity and selectivity for the prostacyclin receptor.
The compound undergoes various chemical reactions primarily related to its interaction with biological targets.
These reactions are crucial for its therapeutic efficacy in managing vascular diseases.
The mechanism by which 2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide exerts its effects involves several biochemical pathways:
This mechanism underlies its potential use in treating conditions characterized by impaired vascular function .
These properties are essential for understanding its handling and application in laboratory settings .
2-[4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy]acetamide has significant potential in scientific research and clinical applications:
The ongoing investigation into this compound could lead to new therapeutic strategies for managing vascular diseases effectively .
The molecular architecture of NS-304 emerged from systematic structure-activity relationship (SAR) studies targeting nonprostanoid prostacyclin (IP) receptor agonists. Early prostanoid analogs like epoprostenol and beraprost suffered from chemical instability and short half-lives (t₁/₂ ~1 hour in humans), necessitating continuous intravenous infusion [3]. Structural analysis of partial agonists like BMY42393 (IC₅₀ = 1.5 μM) revealed that the prostanoid skeleton was nonessential for IP activation. Researchers hypothesized that replacing BMY42393’s oxazole core with a pyrazine heterocycle would enhance metabolic resistance while preserving critical pharmacophoric elements [3].
The diphenylpyrazine scaffold specifically addressed three limitations:
Table 1: SAR of Diphenylpyrazine Derivatives on Platelet Aggregation Inhibition
Compound | R Group | IC₅₀ (μM) | Key Structural Feature |
---|---|---|---|
5c | -CH₂COOH | 1.50 | Parent carboxylate |
8c | -(CH₂)₂OCH₂COOH | 0.14 | Ether-linked carboxylate |
15a | -(CH₂)₂N(Me)CH₂COOH | 0.08 | Tertiary amine-linked carboxylate |
NS-304 | -(CH₂)₄OCH₂CONHSO₂CH₃ | 0.05 | Sulfonamide bioisostere |
SAR refinement demonstrated that ether-linked side chains (8c) improved potency 10-fold over carboxylic acid derivatives (5c). Maximal activity emerged with sulfonamide bioisosteres (NS-304), where the acetamide group enhanced membrane permeability while the sulfonyl moiety mimicked carboxylate receptor interactions [3] [4]. Cryo-EM studies later confirmed NS-304’s binding pose: the sulfonamide oxygen forms hydrogen bonds with Arg²⁷⁹⁷.⁴⁰ and Ser¹⁶⁸ᴱᶜᴸ², replicating native prostacyclin’s salt bridges [6].
The synthesis of NS-304 proceeds via a five-step sequence centered on N-alkylation of 2-amino-5,6-diphenylpyrazine. The critical path leverages regioselective substitution and Schotten-Baumann acylation [3] [4]:
Step 1: Synthesis of 2-Chloro-5,6-diphenylpyrazine (Intermediate A)5,6-Diphenylpyrazin-2-ol undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux. Mechanism: SNAr-assisted displacement where chloride replaces the hydroxyl group activated by pyrazine nitrogen electrophilicity.
Step 2: Amination to 2-Amino-5,6-diphenylpyrazine (Intermediate B)Intermediate A reacts with aqueous ammonia (NH₃/H₂O) at 100°C. Mechanism: Nucleophilic aromatic substitution where ammonia attacks C2, displacing chloride. Yield: 85% [3].
Step 3: N-Alkylation with 1,4-DibromobutaneDeprotonation of Intermediate B with NaH generates a nucleophilic amine, which attacks 1,4-dibromobutane via SN2 reaction. Key control: Temperature maintenance at 0°C prevents dialkylation. Product: 4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyl bromide (Intermediate C) [4].
Step 4: Etherification with Methyl 2-HydroxyacetateIntermediate C reacts with methyl glycolate under Williamson ether synthesis conditions (K₂CO₃, DMF, 60°C). Byproduct management: Bromide scavenging with silver oxide minimizes halide impurities.
Step 5: Sulfonamide FormationThe methyl ester undergoes aminolysis with methanesulfonamide (CH₃SO₂NH₂) catalyzed by trimethylaluminum (AlMe₃). Mechanism: AlMe₃ activates the ester carbonyl, enabling nucleophilic attack by sulfonamide nitrogen. Purification via silica chromatography yields NS-304 as a crystalline solid [4].
Table 2: Key Synthetic Intermediates and Conditions
Intermediate | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
A | Chlorination | POCl₃, reflux, 4h | 92 |
B | Amination | NH₃/H₂O, 100°C, 12h | 85 |
C | N-Alkylation | NaH, 1,4-dibromobutane, 0°C | 78 |
NS-304 ester | Etherification | Methyl glycolate, K₂CO₃, DMF | 81 |
NS-304 | Aminolysis | CH₃SO₂NH₂, AlMe₃, CH₂Cl₂ | 75 |
NS-304 exhibits polymorphism-dependent solubility critical to oral bioavailability. Two anhydrous forms (I and II) were identified via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) [1] [7]:
Form I: Stable polymorph with P2₁2₁2₁ space group symmetry. Unit cell parameters: a = 13.614 Å, b = 28.871 Å, c = 11.523 Å, α=β=γ=90°. Lattice energy minimization favors antiperiplanar conformation of the butyloxy chain, enabling dense π-stacking between pyrazine rings (3.58 Å interplanar distance). This form shows low aqueous solubility (2.8 μg/mL) due to high crystal lattice energy (ΔHₓ = 152 kJ/mol) [1].
Form II: Metastable polymorph with altered P2₁2₁2₁ packing (a = 12.633 Å, b = 20.649 Å, c = 6.818 Å). Exhibits synclinal chain orientation disrupting π-stacking (4.12 Å spacing), reducing lattice energy (ΔHₓ = 138 kJ/mol). Solubility increases to 19.3 μg/mL but accelerates conversion to Form I via solution-mediated transformation [7].
Self-supervised learning frameworks analyzing simulated PXRD patterns with physical augmentations (zero-point shift, profile variations) confirmed Form I dominance under ambient conditions [1]. NS-304’s melting point (Form I: 178°C; Form II: 169°C) correlates with thermodynamic stability. Rietveld refinement quantified phase purity in drug product blends, ensuring consistent dissolution [1].
NS-304 (selexipag’s active metabolite) requires prodrug derivatization to overcome Biopharmaceutical Classification System (BCS) Class IV limitations: low solubility (3.1 μg/mL) and permeability (Papp = 4.2 × 10⁻⁶ cm/s) [2] [8]. The approved prodrug selexipag (ACT-333679) employs carboxylate masking via a methylcarbitol ester:
Phosphate Prodrug Approach (Failed Candidate)
Amino Acid Ester Strategy (Selexipag)
Table 3: Prodrug Properties and Conversion Kinetics
Parameter | Phosphate Prodrug | Amino Acid Prodrug (Selexipag) |
---|---|---|
Solubility (pH 6.8) | >500 μg/mL | 98 μg/mL |
Permeability (Papp) | 3.1 × 10⁻⁶ cm/s | 8.7 × 10⁻⁶ cm/s |
Conversion Site | Lumen | Enterocytes |
Conversion Half-life | <2 min | 45 min |
Cmax (parent, dog) | Dose-dependent | Linear increase |
Prodrug selection thus hinges on conversion kinetics matching absorption windows. Slow intracellular activation of selexipag sustains NS-304 plasma concentrations, enabling once-daily dosing for pulmonary arterial hypertension [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: